molecular formula C19H22N4O2 B2431956 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 2034233-41-3

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2431956
CAS No.: 2034233-41-3
M. Wt: 338.411
InChI Key: RLPHYWXAFFKLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antituberculosis Activities

Research has explored the synthesis of cyclopropyl piperazin-1-yl methanone derivatives for their potential anticancer and antituberculosis effects. One study synthesized a series of these derivatives, finding that some compounds exhibited significant in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis activity. This indicates a promising avenue for developing new therapeutic agents against these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Tubulin Polymerization Inhibitors

Another study reported on the synthesis of phenylpiperazin-1-yl methanones derived from tricyclic heterocycles, demonstrating potent inhibition of tubulin polymerization and induction of G2/M phase cell cycle arrest in tumor cells. These findings suggest their potential use as novel and potent inhibitors for cancer treatment, demonstrating the compounds' ability to interfere with cell division and growth (Prinz et al., 2017).

Antimicrobial Activity

Compounds related to "(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone" have also been synthesized to evaluate their antimicrobial properties. A study focusing on new pyridine derivatives, including those with piperazin-1-yl methanone structures, found variable and modest antimicrobial activities against several bacterial and fungal strains. This highlights the potential for these compounds to be developed into new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Alzheimer's Disease Therapy

Investigation into multifunctional amides for Alzheimer's disease therapy included compounds with piperazinyl methanone structures. These compounds showed moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their suitability for further drug development aimed at treating Alzheimer's disease. The research highlights the compounds' multifunctionality, potentially offering a new approach to managing this condition (Hassan et al., 2018).

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-25-17-5-3-2-4-15(17)19(24)23-12-10-22(11-13-23)18-9-8-16(20-21-18)14-6-7-14/h2-5,8-9,14H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPHYWXAFFKLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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